molecular formula C8H12O B6166433 3-methylspiro[3.3]heptan-1-one CAS No. 2142237-05-4

3-methylspiro[3.3]heptan-1-one

Cat. No.: B6166433
CAS No.: 2142237-05-4
M. Wt: 124.2
InChI Key:
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Description

3-methylspiro[3.3]heptan-1-one is a unique organic compound characterized by its spirocyclic structure, where a cyclopropane ring is fused to a cyclohexanone ring. This compound is of significant interest due to its strained ring system, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylspiro[3.3]heptan-1-one typically involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds through a nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid . The process is regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methylspiro[3.3]heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The spirocyclic structure allows for substitution reactions, particularly at the methyl group or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-methylspiro[3.3]heptan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its unique spirocyclic structure.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 3-methylspiro[3.3]heptan-1-one involves its interaction with molecular targets through its strained ring system. The spirocyclic structure allows for unique interactions with enzymes and receptors, potentially leading to enzyme inhibition or activation. The compound’s reactivity is largely driven by the strain in the cyclopropane ring, which can undergo rearrangement or cleavage under specific conditions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(bromomethyl)-3-methylspiro[3.3]heptan-1-one
  • 3-methoxyspiro[3.3]heptan-1-one

Uniqueness

3-methylspiro[3.3]heptan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable compound in synthetic chemistry and research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-methylspiro[3.3]heptan-1-one can be achieved through a multistep process involving several reactions.", "Starting Materials": [ "Cyclohexanone", "Methylmagnesium bromide", "Bromine", "Sodium hydroxide", "Acetic acid", "Sodium borohydride", "Acetone", "Hydrochloric acid", "Sodium sulfate", "Methanol" ], "Reaction": [ "Step 1: Bromination of cyclohexanone with bromine in acetic acid to yield 2-bromo-cyclohexanone.", "Step 2: Reaction of 2-bromo-cyclohexanone with methylmagnesium bromide to form 3-methylcyclohexanone.", "Step 3: Reduction of 3-methylcyclohexanone with sodium borohydride in methanol to yield 3-methylcyclohexanol.", "Step 4: Dehydration of 3-methylcyclohexanol with sulfuric acid to form 3-methylcyclohexene.", "Step 5: Addition of bromine to 3-methylcyclohexene to form 3-methyl-1,2-dibromocyclohexane.", "Step 6: Formation of the spiro compound by reaction of 3-methyl-1,2-dibromocyclohexane with sodium hydroxide to yield 3-methylspiro[3.3]heptane.", "Step 7: Oxidation of 3-methylspiro[3.3]heptane with sodium hypochlorite in hydrochloric acid to form 3-methylspiro[3.3]heptan-1-one.", "Step 8: Purification of the product by washing with sodium sulfate and recrystallization from acetone." ] }

CAS No.

2142237-05-4

Molecular Formula

C8H12O

Molecular Weight

124.2

Purity

95

Origin of Product

United States

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